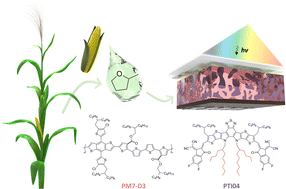Additive-free molecular acceptor organic solar cells processed from a biorenewable solvent approaching 15% efficiency†
Materials Horizons Pub Date: 2023-10-05 DOI: 10.1039/D3MH01133J
Abstract
We report on the use of molecular acceptors (MAs) and donor polymers processed with a biomass-derived solvent (2-methyltetrahydrofuran, 2-MeTHF) to facilitate bulk heterojunction (BHJ) organic photovoltaics (OPVs) with power conversion efficiency (PCE) approaching 15%. Our approach makes use of two newly designed donor polymers with an opened ring unit in their structures along with three molecular acceptors (MAs) where the backbone and sidechain were engineered to enhance the processability of BHJ OPVs using 2-MeTHF, as evaluated by an analysis of donor–acceptor (D–A) miscibility and interaction parameters. To understand the differences in the PCE values that ranged from 9–15% as a function of composition, the surface, bulk, and interfacial BHJ morphologies were characterized at different length scales using atomic force microscopy, grazing-incidence wide-angle X-ray scattering, resonant soft X-ray scattering, X-ray photoelectron spectroscopy, and 2D solid-state nuclear magnetic resonance spectroscopy. Our results indicate that the favorable D–A intermixing that occurs in the best performing BHJ film with an average domain size of ∼25 nm, high domain purity, uniform distribution and enhanced local packing interactions – facilitates charge generation and extraction while limiting the trap-assisted recombination process in the device, leading to high effective mobility and good performance.


Recommended Literature
- [1] Efficient solvent-free cationization of alkylpolyglycoside based surfactant compositions using natural glycine betaine†
- [2] Charge-transfer phase transition and zero thermal expansion in caesium manganese hexacyanoferrates†
- [3] Engineering solid nanochannels with macrocyclic host–guest chemistry for stimuli responses and molecular separations
- [4] Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon†
- [5] Pore structure and electrochemical properties of CNT-based electrodes studied by in situ small/wide angle X-ray scattering†
- [6] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [7] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [8] Society of Public Analysts
- [9] Thermodynamic forecasting of mechanically interlocked switches†
- [10] Sequestration of ruthenium residues via efficient fluorous-enyne termination†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 121080-96-4
-
CAS no.: 13194-69-9
-
CAS no.: 16514-83-3









